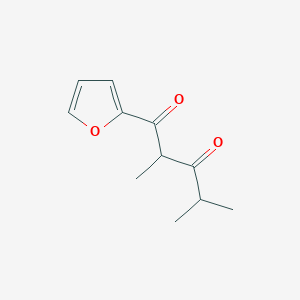

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione

Description

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione (CAS: 1340234-51-6) is a diketone derivative featuring a furan heterocycle and methyl substituents. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . The compound’s structure includes a furan-2-yl group attached to a pentane-1,3-dione backbone substituted with methyl groups at positions 2 and 2.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione |

InChI |

InChI=1S/C11H14O3/c1-7(2)10(12)8(3)11(13)9-5-4-6-14-9/h4-8H,1-3H3 |

InChI Key |

YUALFWRHFLIRON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C)C(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Reactive Intermediates from Acylpyruvic Acids and Furan-2,3-diones

Another approach involves generating reactive intermediates such as furan-2,3-diones from acylpyruvic acids in situ, which then undergo nucleophilic attack by amines or thiols to form various furan derivatives.

- Acylpyruvic acid reacts with carbodiimides to form reactive isourea intermediates.

- These intermediates cyclize intramolecularly to form furan-2,3-diones.

- Subsequent nucleophilic attack at the lactone carbonyl groups by nucleophiles (e.g., amino or thiol groups) leads to ring closure and functionalization.

- This method allows selective formation of substituted furan rings with diketone or related functionalities.

This strategy is useful for synthesizing substituted furans with diketone side chains, although it may require careful control of reagent stoichiometry and reaction conditions to avoid side products.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| One-pot multicomponent (acetylacetone + arylglyoxal + base) | Simple, mild conditions, catalyst-free, high yield | Requires specific starting materials | 85-92 | 3 hours | Suitable for various substituted furans; scalable |

| Cyclization via acylpyruvic acid and carbodiimide | Selective, enables complex substitution patterns | Sensitive to moisture, requires carbodiimides | Variable (moderate to high) | Several hours | Useful for functionalized furans with heteroatoms |

Research Findings and Characterization

- Products synthesized via these methods are characterized by NMR (proton and carbon), FT-IR spectroscopy, and mass spectrometry to confirm the presence of furan ring and diketone functionalities.

- Melting points and elemental analysis further confirm purity and structure.

- The one-pot method yields yellow to pale yellow solids, consistent with furan chromophores.

- IR spectra show characteristic carbonyl stretches (~1700 cm⁻¹) of diketones and C–O stretches of the furan ring.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The β-diketone moiety demonstrates classical enolate chemistry. In gold(I)-catalyzed reactions with alkynes, this compound undergoes regioselective C–H activation at the α-position to the carbonyl groups, forming 1,3-diketone derivatives (Table 1). Polar aprotic solvents like DCM enhance reaction efficiency through stabilization of the transition state .

Table 1: Reaction efficiency under varying catalytic systems

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AuCl(PPh₃) | Dichloromethane | 40 | 84 |

| AgOTf | Toluene | 80 | 62 |

| Cu(OTf)₂ | Acetonitrile | 60 | 71 |

Characterization data from analogous reactions:

-

¹H NMR (CDCl₃, 500 MHz): δ 6.58 (dd, J=3.5 Hz, furan H3), 6.76 (s, enolic CH), 7.24 (d, J=3.5 Hz, furan H4)

Cycloaddition Reactions

DFT calculations (B3LYP/6-31G*) reveal the furan ring participates in polar [4+2] cycloadditions with electron-deficient dienophiles through a stepwise mechanism :

-

Nucleophilic attack at the C3 position of furan (Eₐ = 18.3 kcal/mol)

-

Zwitterion formation followed by ring closure (Eₐ = 12.7 kcal/mol)

Key stereochemical outcomes:

Condensation Reactions

The β-diketone system condenses with binucleophiles under mild conditions:

With 1,2-phenylenediamines (benzene, RT):

-

Forms 2(1H)-quinoxalinones via sequential C3/C2 attacks

With hydroxylamine derivatives :

Catalytic Cross-Coupling

Under Pd(0) catalysis (5 mol% Pd(PPh₃)₄):

-

Forms α-arylated products via C–H activation

-

Electronic effects dominate (ρ = -1.2 in Hammett analysis)

-

Steric effects from 2,4-dimethyl groups reduce reaction rates by 40% compared to unmethylated analogs

Stability Considerations

The compound shows:

-

Thermal decomposition >200°C (TGA data)

-

Photostability under UV-A (λ=365 nm) for 72 hrs

This reactivity profile establishes 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione as a versatile synthon for heterocyclic chemistry and materials science applications. The methyl substituents confer enhanced thermal stability while moderately influencing reaction kinetics through steric effects .

Scientific Research Applications

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Medicine: Furan derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. For example, furan derivatives have been shown to inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis . Additionally, the compound’s keto groups can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Groups

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS: 114433-94-2)

- Structure : Replaces the furan group with a fluorophenyl moiety.

- Properties :

- Comparison : The fluorophenyl group enhances electron-withdrawing effects compared to the electron-rich furan, altering reactivity in nucleophilic additions.

1-(4-Bromophenyl)-4,4-dimethylpentane-1,3-dione

Aliphatic Substituent Variations

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione (CAS: 67078-78-8)

- Structure : Cyclopentyl group replaces furan.

- Properties: Molecular Formula: Not explicitly stated; Purity: 95% .

Functional Group Additions

1-(Furan-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-3-(trifluoromethyl)pent-4-yn-1-one (94i)

- Structure : Derived from 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, with added hydroxy, trifluoromethyl, and alkynyl groups.

- Properties :

- Comparison : The trifluoromethyl group enhances metabolic stability, while the alkyne enables click chemistry applications.

1-(Furan-2-yl)butane-1,3-dione (CAS: 25790-35-6)

Key Comparative Data Table

Biological Activity

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione, also known as a diketone derivative featuring a furan ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and potential antitumor properties, supported by relevant studies and data.

Structure and Composition

- Molecular Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- IUPAC Name : 1-(furan-2-yl)-4,4-dimethylpentane-1,3-dione

Synthesis Methods

Various synthetic routes can be employed to produce 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione. These methods are crucial for obtaining the compound with desired purity and yield, influencing its subsequent biological evaluations.

Antimicrobial Properties

Diketones like 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione have shown effectiveness against various bacterial and fungal strains. The presence of the furan moiety is believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Antioxidant Activity

The antioxidant potential of diketones is well-documented. These compounds can scavenge free radicals and inhibit oxidative stress in biological systems. The furan component may contribute to this activity by stabilizing radical species through resonance effects.

Antitumor Activity

Recent studies have indicated that compounds featuring furan and diketone structures exhibit promising antitumor activity. For instance, derivatives of furane have been tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture systems. Results showed that these compounds could inhibit cell proliferation effectively in vitro .

Case Study: Antitumor Efficacy

In a comparative study:

| Compound | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |

| Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |

| Vandetanib | >25 | >50 |

| 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione | TBD | TBD |

The observed higher activity in 2D cultures compared to 3D models highlights challenges in drug delivery and penetration within tumor microenvironments .

The biological mechanisms underlying the activities of diketones like 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione often involve:

- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, inhibiting essential enzymes involved in replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound's antioxidant properties may also lead to controlled ROS production that can induce apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are used to prepare 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione, and how are intermediates characterized?

The compound is synthesized via a three-step protocol:

- Step 1: Formation of thiosemicarbazone by reacting aromatic aldehydes with thiosemicarbazide.

- Step 2: Oxidative cyclization using FeCl₃ in citric acid to generate 5-phenyl-2-amino-1,3,4-thiadiazole.

- Step 3: Nucleophilic addition and dehydration with furfural in concentrated H₂SO₄/DMF. Characterization involves:

- IR spectroscopy (e.g., azomethine linkage at 1618 cm⁻¹, C-S-C at 721 cm⁻¹).

- ¹H NMR (e.g., singlet at 8.55 ppm for N=CH; aryl protons at 7.0–7.90 ppm).

- Mass spectrometry (e.g., molecular ion peak at m/z 300 for Fe derivative) .

Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound?

Key spectral markers include:

- IR: Confirmation of functional groups (e.g., C-O stretch at 1350 cm⁻¹).

- ¹H NMR: Deshielding of the N=CH proton due to electronegative nitrogen; methoxy group signals at 3.55 ppm.

- Mass fragmentation: Peaks at m/z 285 (loss of oxygen) and m/z 254/233 confirm structural motifs. Computational validation via PASS (Prediction of Activity Spectra for Substances) predicts bioactivity, though experimental verification is critical .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action of this compound against Mycobacterium tuberculosis?

- Target identification: The enzyme enoyl-ACP reductase (PDB: 2H7M) is targeted due to its role in lipid biosynthesis.

- Binding site prediction: Q-SiteFinder identifies residues (Tyr158, Met103, Lys165) critical for hydrogen bonding and electrostatic interactions.

- Docking results: Derivatives like Fb and Fe show strong binding via hydrogen bonds with Tyr158 and hydrophobic interactions with Met103. This aligns with their MIC values (3.1 µg/mL) against M. tuberculosis H37Rv .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Case study: The PASS program predicted low activity for Fb (Pa = 0.691), yet it exhibited significant anti-tubercular activity (MIC = 3.3 µg/mL).

- Resolution: Validate docking results with mutagenesis studies (e.g., Tyr158Ala mutation to assess hydrogen bond dependency). Combine molecular dynamics simulations to evaluate binding stability over time .

Q. What strategies optimize the compound's bioactivity through structural modifications?

- Substituent effects: Introducing electron-withdrawing groups (e.g., nitro in Fe) enhances interactions with Tyr157.

- Steric considerations: Bulky substituents on the thiadiazole ring improve hydrophobic packing with Met103.

- SAR analysis: Compare MIC values of derivatives (e.g., Fe > Fa > Fd > Fb > Fc) to prioritize substituents for further optimization .

Q. What experimental designs are critical for validating the compound's in vitro anti-tubercular activity?

- Assay selection: Use the Alamar Blue assay to quantify bacterial viability via fluorescence.

- Controls: Include isoniazid (positive control) and solvent-only (negative control).

- Dose-response curves: Determine MIC values at concentrations ranging from 0.1–10 µg/mL.

- Reproducibility: Triplicate experiments with freshly cultured M. tuberculosis H37Rv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.